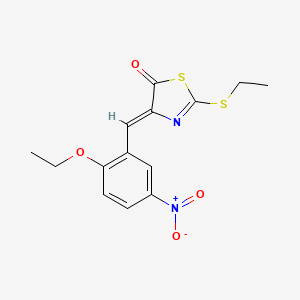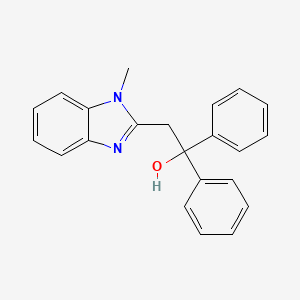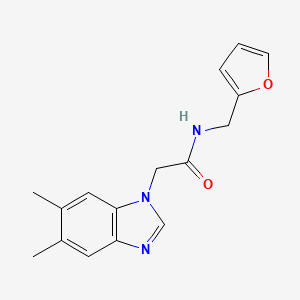
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as ENBET, is a thiazole derivative that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one may exert its effects through the inhibition of various enzymes and proteins, including topoisomerase II and NF-κB. 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one may also induce apoptosis through the activation of caspase-3 and the downregulation of Bcl-2.
Biochemical and Physiological Effects:
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of bacterial growth. 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis and reduce inflammation.
Advantages and Limitations for Lab Experiments
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various scientific research areas. However, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one research, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific research areas, and the exploration of its mechanism of action. Further studies are also needed to fully understand the advantages and limitations of 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one for lab experiments.
Synthesis Methods
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized using various methods, including the reaction of 2-aminothiazole with ethyl bromoacetate, followed by the reaction of the resulting intermediate with 2-ethoxy-5-nitrobenzaldehyde. Another method involves the reaction of 2-aminothiazole with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-ethoxy-5-nitrobenzaldehyde. Both methods result in the formation of 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one as a yellow crystalline solid.
Scientific Research Applications
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit activity against various bacterial strains.
properties
IUPAC Name |
(4Z)-4-[(2-ethoxy-5-nitrophenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-3-20-12-6-5-10(16(18)19)7-9(12)8-11-13(17)22-14(15-11)21-4-2/h5-8H,3-4H2,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWJUQUEIQLICV-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)SC(=N2)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-({[(3-nitrophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5732598.png)


![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)